![molecular formula C11H23NO B1488275 (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine CAS No. 1566873-48-0](/img/structure/B1488275.png)
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine, also known as 3,3-dimethylbutan-2-yloxolan-2-ylmethyl amine, is an amine compound that has been used in a variety of scientific research applications. It is a colourless, volatile liquid with a pungent odour and a molecular formula of C8H17N. This compound is widely used as a precursor for the synthesis of other compounds and as an intermediate in organic syntheses. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Heterocyclic Compound Development
Researchers have developed methods for synthesizing pyrimidine linked pyrazole heterocyclics, which exhibit significant insecticidal and antibacterial potential. This work involves microwave irradiative cyclocondensation and evaluation against Pseudococcidae insects and selected microorganisms, showcasing the compound's utility in creating biologically active molecules (Deohate & Palaspagar, 2020).
Stevens Rearrangement for Synthesis
The Stevens rearrangement of ammonium salts, including 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, has been utilized to form allenic aminoketones. This chemical transformation demonstrates the compound's versatility in synthetic chemistry applications (Manukyan, 2015).
Impurity Characterization in Pharmaceutical Analysis
In the context of pharmaceuticals, specifically Rizatriptan benzoate, detailed characterization of process-related impurities has been conducted. This includes identification, isolation, and characterization of impurities, highlighting the importance of (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine derivatives in ensuring drug purity and efficacy (Raj et al., 2009).
Oxetane and Oxolane Formation
The study of intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes and oxolane dimers indicates the compound's role in generating cyclic structures, which are significant in medicinal chemistry and material science (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Biological and Material Applications
Muscarinic Receptor Affinity and Functionality
Derivatives of (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine have been investigated for their affinity and functional activity profile against muscarinic receptors. This research is pivotal in understanding the compound's potential in developing selective agonists for treating neurological disorders (Dei et al., 2005).
Material Science and Surface Modification
Polydimethylsiloxane derivatives with trimethylammonium end groups, prepared using (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine, showcase the compound's utility in surface modifications. These materials interact with negatively charged surfaces, indicating applications in material science for specific surface modifications (Novi et al., 2006).
properties
IUPAC Name |
3,3-dimethyl-N-(oxolan-2-ylmethyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(11(2,3)4)12-8-10-6-5-7-13-10/h9-10,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJMFQGXVYVJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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